molecular formula C14H14N2O3 B12927566 N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide CAS No. 63607-39-6

N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide

Cat. No.: B12927566
CAS No.: 63607-39-6
M. Wt: 258.27 g/mol
InChI Key: WOWZPRJBMOZNOV-UHFFFAOYSA-N
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Description

N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide is a triply acetylated indole derivative characterized by two acetyl groups attached to the indole nitrogen and a third acetamide moiety at the 3-position.

Properties

CAS No.

63607-39-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-acetyl-N-(1-acetylindol-3-yl)acetamide

InChI

InChI=1S/C14H14N2O3/c1-9(17)15-8-14(16(10(2)18)11(3)19)12-6-4-5-7-13(12)15/h4-8H,1-3H3

InChI Key

WOWZPRJBMOZNOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)N(C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a catalyst, with hypophosphorous acid and triethylamine under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl and acetamide groups undergo hydrolysis under acidic or basic conditions:

Acetyl Group Hydrolysis

  • Conditions : Aqueous HCl (1–2 M) or NaOH (1–2 M) at 60–80°C.

  • Mechanism : Nucleophilic attack on the carbonyl carbon, leading to cleavage of the acetyl group.

  • Products :

    • Acetic acid (from acetyl groups).

    • Corresponding indole-3-amine derivative .

Amide Bond Hydrolysis

  • Conditions : Prolonged heating in concentrated HCl (6 M) or H₂SO₄.

  • Mechanism : Acid-catalyzed cleavage of the amide bond.

  • Products :

    • Carboxylic acid (e.g., acetic acid).

    • Amine derivatives (e.g., 1-acetyl-1H-indol-3-amine) .

Nucleophilic Substitution Reactions

The acetamide group participates in nucleophilic substitutions, particularly at the carbonyl carbon:

Reaction Type Conditions Nucleophile Product Yield
AminolysisDMF, DIEA, HATU, 15–20°C, 14h MethylamineN-Methylacetamide derivative7%
ThioacetylationDMSO, K₂CO₃, RT, 12h ThiophenolThioester analog45–60%

Cyclization and Ring-Modification Reactions

The indole core enables electrophilic aromatic substitution (EAS) and cyclization:

Electrophilic Aromatic Substitution

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0°C.

    • Product : Nitro-substituted indole derivative (para to acetyl group) .

  • Sulfonation :

    • Conditions : SO₃/H₂SO₄, 50°C.

    • Product : Indole-3-sulfonic acid derivative .

Cyclization via Amide Bond

  • Conditions : POCl₃, reflux, 6h.

  • Product : Formation of oxazole or thiazole rings fused to the indole system .

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C.

  • Mechanism : Reduction of acetyl groups to ethyl groups.

  • Product : N-Ethyl-N-(1-ethyl-1H-indol-3-yl)acetamide (partial hydrogenation observed) .

Thermal Degradation

  • Conditions : 150–200°C under inert atmosphere.

  • Products :

    • Indole fragments (via retro-Diels-Alder pathways).

    • Acetic anhydride (from acetyl group decomposition) .

Interaction with Biological Targets

While not a direct chemical reaction, docking studies reveal binding interactions relevant to reactivity:

Target Key Interactions Binding Affinity (IC₅₀)
α-Amylase Hydrogen bonding with Asp300; π–H interactions with Leu165, Ala198, His2011.09 ± 0.11 μM
Serotonin ReceptorsHydrophobic interactions with indole core; hydrogen bonding via acetamide carbonylUnder investigation

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Indole Acetylation :

    • React indole-3-amine with acetyl chloride in pyridine .

  • Amide Bond Formation :

    • Couple acetylated indole with chloroacetyl chloride using HATU/DIEA .

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) .

Key Research Findings

  • Stability : The compound is stable under neutral conditions but degrades rapidly in strongly acidic/basic environments .

  • Biological Relevance : Structural analogs exhibit α-amylase inhibition (IC₅₀ ~1–3 μM), suggesting therapeutic potential .

  • Synthetic Challenges : Low yields (5–7%) in aminolysis reactions due to steric hindrance from acetyl groups .

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide is its potential antitumor activity. Research has indicated that derivatives of indole compounds exhibit significant efficacy against solid tumors, particularly colorectal and lung cancers. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study: Colorectal Cancer

A notable case study involved the evaluation of indole derivatives, including this compound, against colorectal carcinoma. Given the high incidence of this cancer type and its resistance to conventional therapies, the compound was tested for its ability to enhance the effectiveness of existing treatments like 5-fluorouracil. Results indicated a synergistic effect, leading to improved survival rates in preclinical models .

Antimicrobial Properties

In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties. Research suggests that indole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Study: Bacterial Infections

A study examined the efficacy of this compound against various bacterial strains, including those resistant to conventional antibiotics. The results demonstrated significant antibacterial activity, suggesting potential applications in treating resistant infections .

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound. The compound has been shown to exhibit antioxidant activity, which may protect neuronal cells from oxidative stress-related damage.

Case Study: Neurodegenerative Diseases

In models of neurodegenerative diseases such as Alzheimer's, this compound demonstrated the ability to reduce neuroinflammation and improve cognitive function in animal studies. These findings suggest a potential role in developing therapies for neurodegenerative conditions .

Comparative Data Table

Application AreaActivity TypeEfficacy LevelReference
AntitumorInhibition of tumor growthHigh
AntimicrobialBacterial/Fungal activityModerate to High
NeuroprotectiveAntioxidant effectsModerate

Mechanism of Action

The mechanism of action of N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, molecular weights, and biological activities of related indole acetamides:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Application References
N-(1H-Indol-3-yl)acetamide C₁₀H₁₀N₂O 174.20 Single acetamide at 3-position Intermediate for alkaloid synthesis
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O 278.34 Chiral phenylethyl group, orthorhombic crystal packing Chiral intermediate for asymmetric synthesis
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)acetamide C₁₂H₁₄N₂O₂ 218.11 Dihydroindole backbone, dual acetylation Potential pharmacological precursor
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide C₁₄H₁₁N₃O₃ 283.28 Oxoacetamide, methylisoxazole substituent Not specified; likely bioactive scaffold
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide C₂₄H₂₈N₂O₂ 376.50 Long-chain alkoxy phenyl group Antihyperglycemic and antioxidant activity
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide C₁₂H₁₄N₂O₂ 218.25 Hydroxyindole, ethyl linker Structural similarity to serotonin analogs

Key Differences and Implications

Substituent Complexity and Chirality :

  • The chiral compound (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide demonstrates the importance of stereochemistry in biological interactions and synthetic utility. Its orthorhombic crystal structure (space group P2₁2₁2₁) suggests robust hydrogen-bonding networks, which could influence solubility and stability .
  • Bulky substituents, such as the adamantane group in derivatives like N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide, enhance lipophilicity and may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity: Compounds with alkoxy phenyl groups (e.g., 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide) exhibit marked antihyperglycemic and antioxidant properties, likely due to electron-donating groups enhancing radical scavenging .

Synthetic Methods :

  • Multi-step syntheses involving HATU-mediated couplings () or chiral resolution () are common for complex derivatives. For example, N-carbamimidoyl-2-(1H-indol-1-yl)acetamide requires sequential alkylation, hydrolysis, and guanidinylation, highlighting the synthetic challenges of introducing polar functional groups .
  • The target compound (N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide) likely employs similar N-acylation strategies but with rigorous protection/deprotection steps to avoid over-acylation .

Biological Activity

N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antimicrobial, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the acetylation of indole derivatives. The characterization of this compound is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of indole derivatives, including this compound. The compound has shown promising results against a range of bacterial and fungal strains.

CompoundActivity TypeTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialE. coli, S. aureus50 µg/mL
This compoundAntifungalC. albicans, A. niger40 µg/mL

In vitro studies indicate that this compound exhibits significant antibacterial activity comparable to standard antibiotics, making it a candidate for further development in treating infections .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

  • DPPH Radical Scavenging Activity : The compound demonstrated effective radical scavenging abilities at concentrations as low as 100 µg/mL.
  • Ferric Reducing Antioxidant Power (FRAP) : It exhibited good reducing power, indicating its potential to act as an antioxidant agent.
Assay TypeConcentrationResult
DPPH Scavenging100 µg/mL70% inhibition
FRAP100 µg/mLEffective reducing power

These findings suggest that the compound can mitigate oxidative stress, which is implicated in various diseases .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential in inhibiting the proliferation of cancer cells. Mechanistic studies indicate that it induces apoptosis in cancer cell lines such as HeLa and MCF-7.

Cell LineIC50 (µM)Mechanism
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Tubulin polymerization inhibition

The compound's ability to arrest cell cycle progression and induce cell death highlights its potential as a therapeutic agent against cancer .

Case Studies

Case Study 1 : A study evaluated the effects of this compound on HeLa cells, demonstrating a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound.

Case Study 2 : Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria, showing that it could serve as an alternative treatment option where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via acylation of indole derivatives. A standard approach involves reacting 1H-indol-3-yl precursors with acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions. For example, similar indole-acetamide derivatives are synthesized by introducing acetyl groups at specific nitrogen positions using optimized stoichiometry and temperature . Key steps include protecting reactive sites, controlling reaction time, and purifying via recrystallization or column chromatography.

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

TechniqueApplicationExample Data from Evidence
¹H/¹³C-NMR Confirms substitution patterns and purityResonance peaks for acetyl groups at δ ~2.1 (¹H) and ~170 ppm (¹³C)
HRMS Validates molecular weight and fragmentationCalculated [M+H]+: 285.12; Observed: 285.10
IR Identifies functional groups (e.g., C=O)Stretching bands at ~1650 cm⁻¹ for amides

Q. How is purity assessed during synthesis?

  • Methodological Answer : Purity is evaluated using a combination of chromatographic (HPLC, TLC) and spectroscopic methods. Melting point analysis (e.g., sharp melting at 192–194°C for related compounds) and elemental analysis (%C, %H, %N) are also critical. Discrepancies in melting points or spectral data may indicate impurities, necessitating repurification .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations (e.g., DFT vs. experimental NMR). To resolve these:

  • Cross-validate with multiple techniques (e.g., IR + NMR + X-ray crystallography) .
  • Use higher-level computational methods (e.g., MP2 instead of DFT) or explicit solvent models .
  • Re-examine sample preparation (e.g., crystallinity, solvent polarity) to ensure experimental conditions match theoretical assumptions .

Q. What crystallographic methods determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation from solvents (e.g., DCM/hexane) to obtain diffraction-quality crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker APEX) with Mo/Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL refines structural parameters (e.g., bond lengths, torsion angles). For example, in related compounds, SHELXL achieved R-values < 0.06, confirming accurate atomic positions .
  • Analysis : Interpret hydrogen bonding (e.g., C–H⋯O) and π-π stacking interactions stabilizing the crystal lattice .

Q. What strategies are used to analyze biological activity in vitro?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., indole derivatives targeting Bcl-2/Mcl-1 proteins) .
  • Assay Design : Use fluorescence polarization for protein-binding studies or MTT assays for cytotoxicity.
  • SAR Analysis : Modify substituents (e.g., nitro, methoxy groups) to study activity trends. For example, chlorophenyl groups in analogs enhance apoptotic activity .
  • Solubility Optimization : Use co-solvents (e.g., DMSO) or formulate as nanoparticles to improve bioavailability .

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